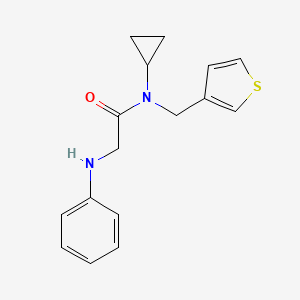![molecular formula C11H20N2OS B7587175 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7587175.png)
2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine, also known as BMT, is a chemical compound that has been widely used in scientific research. It belongs to the class of thiazole-containing compounds and has been shown to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to possess antitumor, antiviral, and antibacterial activities. 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine has also been studied for its potential use in the treatment of neurological disorders and inflammation.
Wirkmechanismus
The mechanism of action of 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors. 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also inhibits the replication of certain viruses by interfering with viral replication.
Biochemical and Physiological Effects:
2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors, which can lead to changes in cellular signaling pathways. 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine in lab experiments is its broad range of biological activities. It has been shown to possess antitumor, antiviral, and antibacterial activities, which makes it a useful compound for studying various diseases. However, one of the limitations of using 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine.
Zukünftige Richtungen
There are several future directions for 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine research. One area of interest is the development of 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine derivatives with improved pharmacological properties. Another area of interest is the study of the molecular mechanisms underlying the biological activities of 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine. Additionally, the potential use of 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine in combination with other therapeutic agents is an area of ongoing research.
Conclusion:
In conclusion, 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine is a thiazole-containing compound that has been widely used in scientific research. It exhibits a range of biological activities and has been studied for its potential use in the treatment of various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine research have been discussed in this paper. Further research is needed to fully understand the potential of 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine as a therapeutic agent.
Synthesemethoden
The synthesis of 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine involves the reaction of 2-methyl-1,3-thiazol-5-ylmethylamine with butoxyacetaldehyde in the presence of a reducing agent. The resulting product is then purified by column chromatography to obtain pure 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine.
Eigenschaften
IUPAC Name |
2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2OS/c1-3-4-6-14-7-5-12-8-11-9-13-10(2)15-11/h9,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMICZULTUSMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCNCC1=CN=C(S1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Aminopropanoylamino)methyl]benzoic acid](/img/structure/B7587102.png)
![2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B7587110.png)
![(2S)-2-amino-3-methyl-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B7587118.png)

![2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7587139.png)
![3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide](/img/structure/B7587144.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B7587151.png)
![2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7587164.png)
![2-[propyl(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)amino]acetic acid](/img/structure/B7587180.png)
![4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid](/img/structure/B7587183.png)
![(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide](/img/structure/B7587200.png)

![2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587226.png)